Welcome to the BenchChem Online Store!
molecular formula C9H8Cl2O B151760 5,6-Dichloro-2,3-dihydro-1H-inden-1-OL CAS No. 130569-31-2

5,6-Dichloro-2,3-dihydro-1H-inden-1-OL

Cat. No. B151760
M. Wt: 203.06 g/mol
InChI Key: BVMSVJNZBKHOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05436244

Procedure details

4.85 g of sodium borohydride were added at 0° C. to a solution of 4 g of the product of Step A in 285 ml of methanol and after stirring for one hour, the methanol was evaporated. The residue was diluted with water and excess hydride was eliminated by addition of hydrochloric acid. The mixture was extracted with ethyl acetate and the organic phase was evaporated to dryness under reduced pressure to obtain the desired product melting at 84° C.
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[Cl:13])[C:9](=[O:14])[CH2:8][CH2:7]2>CO>[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][C:12]=1[Cl:13])[CH:9]([OH:14])[CH2:8][CH2:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
4.85 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1Cl)=O
Name
Quantity
285 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
after stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with water and excess hydride
ADDITION
Type
ADDITION
Details
was eliminated by addition of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C2CCC(C2=CC1Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.